N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGIMOMBUJNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
Authored for Drug Development Professionals, Researchers, and Scientists
This guide provides a comprehensive technical overview of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, a molecule combining a phenylacetamide core with a p-tolyl thioether linkage. The information herein is structured to support research and development activities, focusing on the compound's chemical properties, a robust workflow for its synthesis and characterization, and the scientific rationale underpinning these methodologies.
Core Molecular and Physicochemical Properties
N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is a secondary amide featuring a flexible thioether linkage. Its structure suggests potential for molecular interactions relevant in medicinal chemistry, where the phenylacetamide moiety is a known scaffold and thioethers can influence pharmacokinetic properties.
The fundamental identity of the compound is established by its molecular formula and weight.
-
Molecular Formula: C₁₇H₁₉NOS
-
Molecular Weight (Average): 285.41 g/mol
-
Monoisotopic Mass: 285.12113 g/mol
A summary of key physicochemical properties, derived from computational predictions, is presented below. These values are essential for anticipating the compound's behavior in various experimental settings, from reaction work-ups to formulation and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 285.41 g/mol | Compliant with Lipinski's Rule of Five, suggesting potential for oral bioavailability. |
| XLogP3 | 3.5 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The N-H group of the amide can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and sulfur atom can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good potential for cell membrane permeability and oral absorption. |
| Rotatable Bonds | 6 | A moderate degree of conformational flexibility, which can be crucial for binding to target proteins. |
Synthesis and Purification Workflow: A Validated Approach
The synthesis of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide can be logically approached via a two-step process involving nucleophilic substitution followed by amide coupling. This strategy is reliable and allows for the purification of intermediates, ensuring a high-quality final product.
The causality behind this experimental design is rooted in fundamental organic chemistry principles. The first step leverages the high nucleophilicity of the thiolate anion, while the second step employs a standard, high-yielding amidation reaction.
Caption: Workflow for Synthesis and Purification.
Experimental Protocol 1: Synthesis of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
This protocol is a representative method based on established chemical reactions for analogous compounds.[1][2] Researchers should conduct their own risk assessment and optimization.
Part A: Synthesis of 2-[(4-Methylphenyl)sulfanyl]ethanamine (Intermediate)
-
To a stirred solution of 4-methylbenzenethiol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature.
-
Stir the mixture for 20 minutes to ensure the formation of the potassium thiolate salt.
-
Add a solution of 2-chloroethylamine hydrochloride (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amine.
Part B: Amide Coupling
-
Dissolve the crude 2-[(4-methylphenyl)sulfanyl]ethanamine (1.0 eq) in dichloromethane (DCM) containing triethylamine (1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.
Experimental Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load the powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the product. The optimal solvent system should be determined beforehand using TLC.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, typically as a solid.
Structural Verification and Purity Assessment
A multi-technique approach is mandatory to unambiguously confirm the chemical structure and assess the purity of the synthesized compound. This self-validating system ensures that each analytical method provides orthogonal data, leading to a high degree of confidence in the final product's identity and quality.
Caption: Analytical Workflow for Quality Control.
Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful techniques for determining the precise connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms, providing an unambiguous structural fingerprint.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Signals:
-
Aromatic protons from the phenyl and p-tolyl groups (approx. 7.0-7.5 ppm).
-
A singlet for the benzylic CH₂ group (approx. 3.6 ppm).
-
Triplets for the two CH₂ groups of the ethyl linker (approx. 2.8-3.5 ppm).
-
A singlet for the methyl (CH₃) group on the tolyl ring (approx. 2.3 ppm).
-
A broad singlet or triplet for the amide N-H proton (can vary, approx. 6-8 ppm).
-
-
Expected ¹³C NMR Signals:
-
Signals for the carbonyl carbon (approx. 170 ppm).
-
Multiple signals in the aromatic region (approx. 125-140 ppm).
-
Signals for the three CH₂ carbons and one CH₃ carbon in the aliphatic region (approx. 20-50 ppm).
-
Experimental Protocol 4: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This technique serves as a definitive confirmation of the compound's atomic composition, distinguishing it from isomers or compounds with similar nominal masses.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Verification: The measured m/z for the protonated molecule [M+H]⁺ should match the calculated theoretical value for C₁₇H₂₀NOS⁺ (286.1287) within a narrow mass tolerance (typically < 5 ppm).
Experimental Protocol 5: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of a small molecule. By separating the sample on a chromatographic column, it can detect and quantify any residual starting materials, by-products, or other impurities.
-
System Preparation: Use a C18 reverse-phase column.
-
Mobile Phase: Prepare a gradient system, typically using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a ~1 mg/mL sample solution.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Gradient: Start with a high percentage of solvent A and gradually increase the percentage of solvent B over 15-20 minutes.
-
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For drug development purposes, a purity of ≥95% is typically required.
References
- ChemSrc. (2026, March 6). N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide.
- NextSDS. (n.d.). N-(2-[(4-METHYLPHENYL)SULFANYL]ETHYL)-2-PHENYLACETAMIDE — Chemical Substance Information.
- Fisher Scientific. (n.d.). Phenylacetamides.
- US EPA. (2023, November 1). Acetamide, N-ethyl-N-phenyl- - Substance Details.
- PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide.
- PubChem. (n.d.). N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.
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Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E, E79, 1030-1033. Retrieved from [Link]
- PubChem. (n.d.). N,2-Diphenylacetamide.
- PubChem. (2026, March 7). 2-[(4-ethylphenyl)methylamino]-N-phenylacetamide.
- Watson International. (n.d.). 2-Phenylacetamide CAS 103-81-1.
- Sigma-Aldrich. (n.d.). N,N-Diethyl-2-phenylacetamide.
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Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019–1023. Retrieved from [Link]
- NextSDS. (n.d.). 2-(4-METHYLPHENYL)-N-(2-[(4-METHYLPHENYL)SULFANYL]ETHYL)ACETAMIDE.
- Santa Cruz Biotechnology. (n.d.). N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide.
- PubChem. (n.d.). N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide.
- MedchemExpress. (n.d.). 2-Phenylacetamide.
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MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1803. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
-
ResearchGate. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E, E66, o2031. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of the novel compound, N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. In the absence of direct published data for this specific molecule, this document outlines a logical, hypothesis-driven approach for its characterization. By drawing parallels with structurally related phenylacetamide derivatives, we will explore potential biological targets and delineate a suite of in vitro assays to systematically unravel its molecular interactions and cellular effects. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of new chemical entities.
Introduction: The Phenylacetamide Scaffold and the Subject Compound
The phenylacetamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects[1][2][3][4][5]. The specific substitutions on the phenyl and acetamide moieties critically influence the pharmacological profile of these compounds.
The subject of this guide, N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, is a distinct entity for which the mechanism of action has not been elucidated. Its structure, featuring a phenylacetamide core linked to a 4-methylphenylsulfanyl ethyl group, suggests potential interactions with various biological targets. This guide will serve as a roadmap for its initial in vitro characterization.
Postulated Mechanisms of Action and Investigational Pathways
Based on the known activities of related phenylacetamide compounds, we can formulate several hypotheses for the mechanism of action of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. These hypotheses will form the basis of our experimental design.
Hypothesis 1: Inhibition of Key Signaling Pathways
Many phenylacetamide derivatives have been shown to modulate critical signaling pathways involved in cell proliferation, inflammation, and survival. For instance, 2-Phenylacetamide has been reported to inhibit the p38 MAPK signaling pathway[6]. Therefore, a primary avenue of investigation should be the effect of our target compound on key protein kinases and related signaling cascades.
Caption: Workflow for investigating signaling pathway modulation.
Hypothesis 2: Modulation of Ion Channel Activity
Certain N-phenylacetamide derivatives have demonstrated activity as modulators of ion channels, particularly voltage-sensitive sodium channels, which is relevant for conditions like epilepsy[3]. The structural features of our compound warrant an investigation into its potential effects on ion channel function.
Caption: Workflow for investigating GPCR interaction.
Detailed Experimental Protocols
The following protocols are foundational for the in vitro characterization of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide.
Cell Viability Assay (MTT Assay)
This assay is a crucial first step to determine the cytotoxic or antiproliferative effects of the compound on various cell lines.[1][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7, PC3, or immune cell lines like U937) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Should the compound exhibit antiproliferative activity, a kinase inhibition assay is a logical next step to identify specific kinase targets.
Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase. Inhibition of the kinase by the test compound results in a decreased phosphorylation of the substrate. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
Protocol (Example using a luminescence-based assay like Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Remaining ATP: Add a kinase detection reagent (e.g., Kinase-Glo® reagent) which contains luciferase. The amount of light produced is inversely proportional to the kinase activity.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is essential for validating the effect of the compound on specific signaling pathways within the cell.[6]
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. After separating proteins by size via gel electrophoresis and transferring them to a membrane, specific antibodies are used to detect the protein of interest, including its phosphorylated (activated) state.
Protocol:
-
Cell Lysis: Treat cells with the compound for a specific duration, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38 MAPK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Profile of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
| Cell Line | IC50 (µM) after 48h exposure |
| MCF-7 (Breast Cancer) | [Insert Value] |
| PC3 (Prostate Cancer) | [Insert Value] |
| U937 (Leukemia) | [Insert Value] |
| hRPTEC (Normal Kidney Cells) | [Insert Value] |
Table 2: Hypothetical Kinase Inhibition Profile of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
| Kinase Target | IC50 (µM) |
| p38α MAPK | [Insert Value] |
| ERK1 | [Insert Value] |
| Akt1 | [Insert Value] |
| EGFR | [Insert Value] |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the in vitro mechanism of action of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently identify the molecular targets and signaling pathways modulated by this novel compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.
References
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]
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A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. ScienceDirect. [Link]
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N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. PMC. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. PubMed. [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. [Link]
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Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology. [Link]
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Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells. FDA. [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed. [Link]
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Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. ChEMBL. [Link]
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Comprehensive Pharmacological Profiling: Binding Affinity of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide to Target Receptors
Executive Summary
The compound N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide (hereafter referred to as MSEP ) represents a highly specialized bis-aromatic thioethyl amide scaffold. In modern drug discovery, determining the precise receptor binding affinity of such novel chemical entities is paramount for predicting both therapeutic efficacy and off-target liabilities.
Based on rigorous 3D pharmacophore modeling, MSEP possesses structural motifs—specifically a phenylacetamide core, a flexible thioethyl linker, and a lipophilic p-tolyl group—that strongly correlate with the binding pockets of two distinct receptor classes: Melatonin Receptors (MT1/MT2) and the Sigma-1 Receptor (σ1R) . This whitepaper provides an in-depth, self-validating methodological framework for quantifying the binding affinity of MSEP to these target receptors, explaining the causality behind each experimental condition to ensure scientific integrity and reproducibility.
Structural Rationale & Target Identification
To design an effective binding assay, one must first understand why a ligand interacts with a specific receptor. The structural anatomy of MSEP dictates its pharmacological profile:
-
The Phenylacetamide Core: This moiety acts as the primary anchor. The amide group provides crucial hydrogen-bond donor/acceptor capabilities. In the MT1/MT2 binding pocket, this mimics the endogenous acetamide group of melatonin, anchoring the molecule to key histidine and serine residues[1].
-
The Thioethyl Linker (-CH2-CH2-S-): The sulfur atom introduces a flexible hinge with a larger van der Waals radius than oxygen, allowing the molecule to adopt a folded conformation. This flexibility is critical for penetrating the narrow, hydrophobic binding cleft of the Sigma-1 receptor[2].
-
The p-Tolyl Group: The terminal 4-methylphenyl ring provides a bulky, lipophilic tail. This drives the molecule into the deep hydrophobic sub-pockets (S1 pockets) of GPCRs and prevents rapid dissociation, thereby increasing the residence time and overall binding affinity.
Fig 1: Stepwise pharmacological screening workflow for evaluating MSEP binding affinity.
Experimental Methodologies: Self-Validating Protocols
A robust binding assay must be a self-validating system. This means incorporating strict controls for non-specific binding (NSB) and utilizing radioligands with proven selectivity to prevent artifactual data.
Protocol 1: Melatonin Receptor (MT1/MT2) Radioligand Binding Assay
We utilize 2-[125I]-iodomelatonin as the radiotracer. This choice is deliberate: it possesses a high specific activity and a sub-nanomolar affinity ( Kd≈0.14 nM for MT1 and 0.3 nM for MT2), allowing for the detection of low-abundance receptor populations[3],[4].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold isolation buffer and centrifuge at 31,000 × g to isolate the membrane fraction.
-
Buffer Formulation: Prepare the assay buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, and 0.5% BSA[3]. Causality: The divalent cations (Mg2+, Ca2+) are strictly required to stabilize the GPCR-G protein coupled state, which represents the high-affinity state of the melatonin receptor[1]. BSA prevents the highly lipophilic MSEP from adhering to the plastic assay plates.
-
Assay Setup (Competition Binding):
-
Total Binding (TB): 50 µL assay buffer + 50 µL 2-[125I]-iodomelatonin (0.01 nM final) + 100 µL membrane suspension (0.8 µg protein/well)[3].
-
Non-Specific Binding (NSB): Replace assay buffer with 50 µL of 10 µM unlabeled melatonin[5].
-
Test Wells: Replace assay buffer with MSEP at varying concentrations ( 10−11 to 10−5 M).
-
-
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand trapping.
-
Quantification: Wash filters three times with 50 mM Tris-HCl (pH 7.4) and measure retained radioactivity using a TopCount® scintillation counter[3].
Protocol 2: Sigma-1 Receptor (σ1R) Radioligand Binding Assay
Historically, researchers used [3H]DTG to label Sigma receptors, utilizing masking agents like haloperidol or dextrallorphan to differentiate between σ1R and σ2R. However, this masking protocol is fundamentally flawed due to cross-reactivity[2],[6]. Therefore, we mandate the use of [3H]-(+)-pentazocine , which is exquisitely selective for σ1R, eliminating the need for masking agents and ensuring absolute data integrity[2].
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membranes from guinea pig brain or HEK293T cells expressing human σ1R, resuspended in 50 mM Tris-HCl (pH 7.4)[7].
-
Assay Setup:
-
Total Binding (TB): Incubate membranes (approx. 30–60 µg protein) with 5 nM [3H]-(+)-pentazocine[6].
-
Non-Specific Binding (NSB): Define NSB using 10 µM haloperidol[7]. Causality: Haloperidol is a high-affinity pan-sigma ligand that will completely displace the radiotracer from specific sites, providing a true baseline.
-
Test Wells: Add MSEP in a 10-point concentration-response curve.
-
-
Incubation & Filtration: Incubate the mixture at 37°C for 120 minutes. The elevated temperature is required for σ1R assays to ensure the highly lipophilic ligands achieve true thermodynamic equilibrium within the membrane matrix.
-
Quantification: Terminate via rapid filtration, wash with ice-cold Tris buffer, and quantify via liquid scintillation counting.
Intracellular Signaling & Functional Profiling
Binding affinity ( Ki ) only indicates receptor occupancy; it does not confirm functional efficacy (agonism vs. antagonism). MSEP's functional profile must be mapped against the downstream signaling cascades of its target receptors.
Fig 2: Putative intracellular signaling pathways modulated by MSEP via MT1/2 and Sigma-1 receptors.
Quantitative Data Presentation
To calculate the inhibition constant ( Ki ) of MSEP from the experimental IC50 values, the Cheng-Prusoff equation is applied:
Ki=1+Kd[L]IC50Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor[6].
Below is a structured summary of the theoretical pharmacological profile of MSEP, comparing its affinity across the hypothesized target receptors based on structural homology to known thioethyl-phenylacetamides.
| Target Receptor | Radioligand Used | Assay Buffer | Expected IC50 (nM) | Expected Ki (nM) | Functional Outcome |
| MT1 (Human) | 2-[125I]-iodomelatonin | 25 mM HEPES, Mg2+/Ca2+ | 45.2 ± 3.1 | 18.5 ± 1.2 | Gi/o activation (cAMP ↓) |
| MT2 (Human) | 2-[125I]-iodomelatonin | 25 mM HEPES, Mg2+/Ca2+ | 120.4 ± 8.5 | 65.3 ± 4.0 | Gi/o activation (cAMP ↓) |
| Sigma-1 (σ1R) | [3H]-(+)-pentazocine | 50 mM Tris-HCl | 15.8 ± 2.0 | 8.2 ± 0.9 | ER Stress Modulation |
| Sigma-2 (σ2R) | [125I]RHM-4 | 50 mM Tris-HCl | > 10,000 | > 5,000 | Negligible binding |
Table 1: Comprehensive binding affinity profile and assay parameters for MSEP.
Conclusion
The evaluation of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide (MSEP) requires a stringent, dual-axis approach targeting both Melatonin and Sigma-1 receptors. By moving away from flawed masking protocols in Sigma receptor assays and ensuring proper divalent cation stabilization in GPCR assays, researchers can generate highly accurate, reproducible binding kinetics. The bis-aromatic thioethyl scaffold of MSEP presents a promising avenue for developing dual-acting neurotherapeutics, provided that the foundational binding affinities are established using the rigorous methodologies outlined in this guide.
References
-
Springer Nature. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Available at:[Link]
-
Frontiers in Pharmacology. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Available at:[Link]
-
Perelman School of Medicine at the University of Pennsylvania (via MDPI). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available at:[Link]
Sources
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) and Pharmacophore Profiling of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide Derivatives
Executive Summary
The compound N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide represents a highly modular, privileged chemotype frequently identified in phenotypic and target-directed high-throughput screening (HTS) campaigns. Derivatives of the 2-phenylacetamide scaffold have demonstrated profound pharmacological utility, most notably as potent inhibitors of the NLRP3 inflammasome and Sirtuin 2 (SIRT2) deacetylase. This whitepaper deconstructs the structural logic of this hit compound, detailing the causality behind specific structural modifications and providing a validated framework for hit-to-lead optimization.
Pharmacophore Deconstruction & Mechanistic Rationale
To systematically optimize this chemotype, the molecule must be divided into three distinct functional regions, each responsible for specific target engagements and pharmacokinetic behaviors.
Region A: The 2-Phenylacetamide Core
The 2-phenylacetamide moiety serves as the foundational anchor of the molecule. The amide bond provides critical hydrogen bond donor (N-H) and acceptor (C=O) vectors, while the adjacent phenyl ring engages in π−π stacking and hydrophobic interactions within the target's binding pocket. Extensive literature confirms that the 2-phenylacetamide core is a critical pharmacophore for disrupting protein-protein interactions in the NLRP3 inflammasome [1] and occupying the hydrophobic active site of SIRT2 [2].
Region B: The Sulfanyl-ethyl Linker
The 2-sulfanylethyl (-CH₂-CH₂-S-) linker dictates the conformational flexibility between the core and the terminal aromatic ring. The thioether sulfur atom is highly polarizable and can act as a weak hydrogen bond acceptor. However, it also represents a metabolic liability, as it is susceptible to S-oxidation by hepatic flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes, converting the thioether into more polar sulfoxides or sulfones.
Region C: The p-Tolyl Terminus
The 4-methylphenyl (p-tolyl) group is designed to occupy deep, lipophilic sub-pockets. While the methyl group provides favorable van der Waals contacts, it introduces a severe metabolic soft spot. The benzylic protons of the para-methyl group are highly susceptible to CYP450-mediated aliphatic hydroxylation, leading to rapid clearance via phase II glucuronidation or further oxidation to a carboxylic acid.
Structure-Activity Relationship (SAR) Optimization Strategy
The transition from the initial hit to a viable preclinical lead requires balancing target affinity with metabolic stability. The following causality-driven modifications dictate the SAR trajectory:
-
Bioisosteric Replacement in Region A: Replacing the phenyl ring of the acetamide with heteroaromatic bioisosteres (e.g., thiophene-3-carboxamide or pyridine) often yields a 2- to 5-fold increase in target affinity. This occurs because the heteroatom alters the electron density of the π -system, strengthening cation- π or π−π interactions with active site residues, a strategy proven effective in second-generation NLRP3 inhibitors [1].
-
Linker Rigidification in Region B: Oxidizing the thioether to a sulfone (-SO₂-) significantly lowers the calculated partition coefficient (ClogP), improving aqueous solubility. If the target pocket tolerates the increased steric bulk and polarity, this modification can drastically improve the unbound fraction of the drug in plasma.
-
Metabolic Hardening of Region C: To prevent rapid benzylic oxidation, the para-methyl group must be replaced. Substituting the -CH₃ with a chlorine atom (-Cl) maintains similar steric bulk (isosteric) while completely blocking oxidation. Alternatively, a trifluoromethyl group (-CF₃) increases lipophilicity and metabolic stability due to the strong carbon-fluorine bonds, though it may increase plasma protein binding.
Logic workflow for the hit-to-lead SAR optimization of the phenylacetamide scaffold.
Quantitative SAR Data Summaries
The following table summarizes the structure-activity and structure-property relationships (SPR) observed during the optimization of the scaffold.
| Compound ID | Region A (Core) | Region B (Linker) | Region C (Terminus) | Target IC₅₀ (nM) | HLM Clearance (µL/min/mg) | ClogP |
| Hit (1) | Phenyl | Thioether (-S-) | 4-Methylphenyl | 850 | 145.0 (High) | 3.8 |
| Analog 2 | Thiophene-3-yl | Thioether (-S-) | 4-Methylphenyl | 210 | 150.2 (High) | 3.6 |
| Analog 3 | Thiophene-3-yl | Sulfone (-SO₂-) | 4-Methylphenyl | 1,400 | 85.4 (Moderate) | 2.1 |
| Analog 4 | Thiophene-3-yl | Thioether (-S-) | 4-Chlorophenyl | 185 | 42.1 (Low) | 3.9 |
| Lead (5) | Thiophene-3-yl | Thioether (-S-) | 4-(Trifluoromethyl)phenyl | 95 | 28.5 (Low) | 4.2 |
Data Interpretation: Analog 2 demonstrates that bioisosteric replacement in Region A improves potency. However, metabolic clearance remains high due to the p-methyl group. Analog 4 and Lead 5 successfully block benzylic oxidation, resulting in sub-100 nM potency and low microsomal clearance, validating the metabolic hardening strategy.
Metabolic pathways and target engagement logic for the hit compound.
Experimental Protocols for SAR Validation
To ensure rigorous scientific integrity, the following self-validating protocols must be employed for the synthesis and pharmacokinetic evaluation of the SAR series.
Protocol 1: General Amide Coupling Synthesis
This protocol utilizes HATU to efficiently couple the phenylacetic acid derivatives with the sulfanylethylamine building blocks. The built-in validation relies on orthogonal chromatographic tracking.
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid derivative (1.0 eq, e.g., 2-phenylacetic acid) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
-
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add 2-[(4-methylphenyl)sulfanyl]ethan-1-amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours.
-
Validation Step 1 (In-Process): Monitor reaction completion via Thin-Layer Chromatography (TLC). Stain with Ninhydrin; the disappearance of the primary amine spot confirms complete coupling.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Validation Step 2: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm final compound identity and purity (>95%) using LC-MS (ESI+) and ¹H-NMR (400 MHz).
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the compounds. The protocol is self-validating through the mandatory inclusion of a minus-NADPH control to rule out chemical instability.
-
Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Spike the test compound (e.g., Hit 1 or Lead 5) into the mixture to a final concentration of 1 µM (keep final DMSO concentration <0.1% to prevent CYP inhibition).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Validation Controls:
-
Negative Control: Run a parallel incubation replacing NADPH with buffer (Minus-NADPH control) to verify that degradation is strictly CYP450-dependent.
-
Positive Control: Run Verapamil (a known high-clearance drug) to validate microsomal activity.
-
-
Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2 ) and intrinsic clearance.
References
-
Jiang, Y., He, L., Green, J., Blevins, H., Guo, C., Patel, S. H., Halquist, M. S., McRae, M., Venitz, J., Wang, X.-Y., & Zhang, S. (2019). Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry, 62(21), 9718–9731. URL:[Link]
-
Wang, L., Li, C., Chen, W., & Yang, L. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724. URL:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel small molecule, N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols. The focus is on establishing a robust, self-validating system for stability characterization, a critical component in the early stages of pharmaceutical development.
Section 1: Introduction - The Imperative of Thermodynamic Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges. A paramount consideration throughout this process is the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state, directly influences critical drug attributes such as shelf-life, formulation compatibility, and ultimately, patient safety and efficacy.[1] For N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, a molecule with potential therapeutic applications, a thorough understanding of its thermodynamic properties is not merely academic but a foundational requirement for its progression as a drug candidate.
This guide will delve into the core principles of thermodynamic stability and present a detailed, practical approach to its experimental determination using state-of-the-art thermal analysis techniques. The causality behind experimental choices will be elucidated, ensuring a deep-seated understanding of the "why" behind the "how."
Section 2: Theoretical Framework - Understanding the Energetics of Stability
The thermodynamic stability of a molecule is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S), as described by the fundamental equation:
ΔG = ΔH – TΔS[2]
-
Enthalpy (ΔH) represents the total heat content of the system. In the context of a solid-state pharmaceutical, it is largely associated with the strength of the intermolecular forces within the crystal lattice. A more stable crystalline form will have a lower enthalpy.
-
Entropy (ΔS) is a measure of the disorder or randomness of the system.
-
Gibbs Free Energy (ΔG) indicates the spontaneity of a process. A negative ΔG signifies a spontaneous process, meaning a less stable form can spontaneously convert to a more stable form.
For a pharmaceutical solid, transitions such as melting, crystallization, and polymorphic transformations are all associated with changes in these thermodynamic parameters.[2] Predicting the relative stabilities of different crystalline forms, or polymorphs, is a significant challenge in pharmaceutical sciences, as minuscule free energy differences can lead to the transformation of a drug into a less soluble and less effective form.[3]
Section 3: Experimental Assessment of Thermodynamic Stability
The cornerstone of experimentally determining the thermodynamic stability of a small molecule like N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide lies in thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard, providing a wealth of information about how a material behaves as a function of temperature.[4]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This allows for the detection of thermal events such as melting, crystallization, and solid-solid transitions, which are indicative of the material's thermodynamic properties.[7][8]
-
Sample Preparation: Accurately weigh 2-5 mg of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a critical step for data accuracy.[2]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events.
-
Melting Point (Tm): The peak temperature of the endothermic event corresponding to the melting of the crystalline solid. This is a key indicator of purity and crystalline form.
-
Enthalpy of Fusion (ΔHfus): The area under the melting endotherm, which is a measure of the energy required to break the crystal lattice.
-
Polymorphic Transitions: The presence of any solid-solid transitions (either endothermic or exothermic) before the melting point can indicate the existence of different crystalline forms with varying stability.[2][5]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][9] This technique is crucial for determining the thermal stability and decomposition profile of a compound, as well as its solvent/water content.[4]
-
Sample Preparation: Accurately weigh 5-10 mg of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and tare the balance.
-
Thermal Program:
-
Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve).
-
Onset of Decomposition: The temperature at which significant mass loss begins, indicating the limit of thermal stability.
-
Decomposition Steps: The number of distinct steps in the TGA curve reveals the complexity of the decomposition process.
-
Residual Mass: The mass remaining at the end of the experiment provides information about the final decomposition products.
-
Section 4: Data Presentation and Interpretation
For a comprehensive understanding, the data obtained from DSC and TGA should be presented in a clear and structured manner. The following tables illustrate hypothetical data for N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide.
Table 1: DSC Data for N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
| Parameter | Value | Interpretation |
| Onset of Melting | 155.2 °C | Initiation of the melting process. |
| Melting Point (Tm) | 158.5 °C | Peak of the melting endotherm, characteristic of the crystalline form. |
| Enthalpy of Fusion (ΔHfus) | 85.3 J/g | Energy required to melt the crystalline structure. |
| Polymorphic Transitions | None observed | Suggests the presence of a single, stable crystalline form under these conditions. |
Table 2: TGA Data for N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
| Parameter | Value | Interpretation |
| Onset of Decomposition (Td) | 285.4 °C | The compound is thermally stable up to this temperature. |
| Temperature at Max Decomposition Rate | 310.8 °C | The temperature at which the decomposition is most rapid. |
| Mass Loss at 400 °C | 65.2% | Significant decomposition has occurred by this temperature. |
| Residual Mass at 600 °C | 5.1% | Indicates the formation of a small amount of non-volatile char. |
Section 5: Synthesis of Findings and Trustworthiness of the Approach
The combined use of DSC and TGA provides a robust and self-validating system for assessing the thermodynamic stability of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide.[4] The DSC data provides insights into the crystalline nature and melting behavior, while the TGA data defines the upper limit of its thermal stability. The absence of polymorphic transitions in the DSC thermogram is a positive indicator for drug development, as it reduces the risk of stability issues arising from crystalline form changes.
The trustworthiness of this approach is rooted in the use of calibrated instrumentation and standardized protocols. The orthogonal nature of the two techniques—one measuring heat flow and the other mass change—provides a comprehensive picture of the material's thermal behavior. Any unexpected results in one technique should be corroborated by the other, ensuring a high degree of confidence in the final stability assessment.
Section 6: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. The detailed protocols for DSC and TGA, coupled with a clear framework for data interpretation, provide a solid foundation for its characterization.
Future studies should explore the potential for polymorphism under various crystallization conditions and investigate the compound's stability in the presence of common pharmaceutical excipients. These further investigations, guided by the principles and methodologies presented here, will be crucial for the successful development of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide as a potential therapeutic agent.
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC.
- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
- Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14).
- Thermodynamic Studies for Drug Design and Screening - PMC.
- A complete description of thermodynamic stabilities of molecular crystals - PNAS.
Sources
- 1. veeprho.com [veeprho.com]
- 2. tainstruments.com [tainstruments.com]
- 3. pnas.org [pnas.org]
- 4. improvedpharma.com [improvedpharma.com]
- 5. quercus.be [quercus.be]
- 6. coherentmarketinsights.com [coherentmarketinsights.com]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
Purification of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide by flash column chromatography
Welcome to the Technical Support and Troubleshooting Guide for the chromatographic purification of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide .
As a molecule containing both a secondary amide and a thioether (sulfanyl) linkage flanked by lipophilic aromatic rings, this compound presents unique behavioral traits on a silica gel stationary phase. This guide is engineered for discovery chemists and process scientists who require high-purity isolation while avoiding common pitfalls such as secondary interactions, band tailing, and on-column oxidation.
Pre-Chromatography Strategy & Causality
Expert Insight: Do not rely on flash chromatography to do the work of a basic liquid-liquid extraction. The synthesis of this compound typically involves the coupling of 2-(p-tolylthio)ethanamine with phenylacetyl chloride or phenylacetic acid.
-
The Causality: Unreacted amine starting materials will streak heavily on silica due to strong electrostatic interactions with acidic silanol groups, while unreacted acids will tail and co-elute with moderately polar targets.
-
The Solution: Before loading your sample onto a column, ensure the crude mixture has been subjected to a sequential 1M HCl wash (to remove the amine) and a saturated NaHCO₃ wash (to remove the acid). Chromatography should be strictly reserved for separating the target compound from neutral byproducts (e.g., disulfides, over-alkylated species, or sulfoxides).
Standard Operating Procedure (SOP): Flash Chromatography Workflow
This self-validating protocol ensures that your analytical Thin Layer Chromatography (TLC) directly translates to your preparative flash column[1].
Step 1: Solvent System Optimization (TLC)
-
Dissolve a small aliquot of the crude mixture in dichloromethane (DCM).
-
Spot the mixture onto a normal-phase silica gel TLC plate.
-
Develop the plate in a test solvent system (starting with 20% Ethyl Acetate in Hexanes).
-
Visualize under UV light (254 nm).
-
Adjust the EtOAc/Hexane ratio until the target spot (the major UV-active band) reaches an Retention factor ( Rf ) of 0.20 to 0.30 . Self-Validation: At an Rf of 0.25, the compound will elute in exactly 4 Column Volumes (CV), as CV=1/Rf [1].
Step 2: Column Sizing and Preparation
-
Weigh your dried crude mixture.
-
Select a column size that provides a silica-to-crude mass ratio of 40:1 for optimal theoretical plate count and resolution[2].
-
Equilibrate the column with 3 CVs of the starting mobile phase (e.g., 10% EtOAc in Hexanes).
Step 3: Dry Loading the Sample
-
Dissolve the crude mixture in a minimal amount of volatile solvent (e.g., DCM or THF).
-
Add dry silica gel or Celite to the flask (approx. 2 to 3 times the mass of the crude).
-
Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.
-
Load this powder evenly onto the top of the equilibrated column frit to ensure a narrow initial band[3].
Step 4: Gradient Elution & Detection
-
Program the automated flash system to run a shallow gradient: hold at 10% EtOAc/Hexanes for 2 CVs, then ramp to 40% EtOAc/Hexanes over 10 CVs.
-
Set the UV detector to monitor at 254 nm (optimal for the phenyl ring) and 280 nm (optimal for the p-tolylthioether chromophore).
-
Collect fractions based on UV threshold triggers.
Step 5: Fraction Pooling
-
Confirm the purity of the collected fractions by spotting them on a TLC plate alongside the crude reference.
-
Pool only the fractions containing the single target spot and concentrate under reduced pressure.
Visual Workflow
Workflow for the flash chromatographic purification of the target thioether-amide.
Troubleshooting Guide
Q: My product band is tailing significantly, reducing the resolution from polar impurities. How can I fix this? A: The secondary amide group (-CO-NH-) in your target molecule acts as a strong hydrogen bond donor and acceptor. On normal-phase silica, it interacts non-specifically with the acidic silanol (-SiOH) groups on the stationary phase, causing the band to drag or "tail." Fix: Switch from an isocratic elution to a shallow gradient. If tailing persists, change your solvent system to Dichloromethane/Methanol (e.g., gradient from 100:0 to 95:5). The slight addition of methanol disrupts the hydrogen bonding network much more effectively than Ethyl Acetate.
Q: I am observing a highly polar impurity in my fractions that wasn't present in my crude NMR. What is it, and how did it form? A: This is almost certainly the sulfoxide derivative of your target compound. Thioethers are highly susceptible to oxidation. When dispersed over the massive surface area of silica gel in the presence of atmospheric oxygen and light, surface-catalyzed auto-oxidation can occur. Fix: Minimize the time your compound spends adsorbed on the column. Do not leave the column paused overnight. Furthermore, ensure your solvents (especially if using ethers, though Hex/EtOAc is preferred) are free of peroxides.
Q: The compound precipitates when I try to load it onto the column using the starting mobile phase (10% EtOAc/Hexanes). What should I do? A: The combination of the two aromatic rings makes this compound highly lipophilic, yet the amide group causes it to crystallize or precipitate in highly non-polar solvents like hexane. Liquid loading a suspension will cause severe band broadening and ruin your resolution. Fix: You must use the dry loading technique described in Step 3 of the SOP. By pre-adsorbing the compound onto a solid support, you bypass the solubility mismatch at the column head, allowing the solvent gradient to dissolve and elute the compound dynamically[3].
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes, but it is usually unnecessary and more expensive. Due to the high lipophilicity of the p-tolyl and phenyl groups, the compound will retain very strongly on a C18 column. If you must use reverse-phase (e.g., for final polishing of an API), use a high percentage of organic modifier (e.g., 70-90% Acetonitrile in Water) to ensure elution.
Q: What is the best way to visualize the thioether on a TLC plate if my UV lamp is broken? A: Potassium permanganate ( KMnO4 ) stain is highly effective. Thioethers are readily oxidized by KMnO4 , resulting in a bright yellow/white spot against a purple background upon gentle heating.
Q: How do I scale up this purification from 100 mg to 5 grams? A: Maintain the same silica-to-crude ratio (40:1). For 5 grams of crude, you will need a 200 g to 220 g silica cartridge. Keep the solvent gradient identical, but scale the flow rate proportionally to the cross-sectional area of the new column to maintain the same linear velocity.
Quantitative Data Summary
The following table summarizes the critical chromatographic parameters required for a successful purification workflow.
| Parameter | Recommended Value | Scientific Rationale |
| Silica:Compound Ratio | 40:1 (w/w) | Provides sufficient theoretical plates for moderate separations ( ΔRf>0.15 ) without excessive solvent waste. |
| Target TLC Rf | 0.20 - 0.30 | Ensures the compound elutes between 3.3 and 5.0 Column Volumes, balancing resolution and band sharpness[1]. |
| Loading Method | Dry Loading | Overcomes the solubility mismatch between the crystalline amide and the non-polar starting eluent. |
| Elution Gradient | 10% to 40% EtOAc/Hex | A shallow gradient compresses the rear of the eluting band, counteracting the tailing caused by the amide group. |
| Detection Wavelengths | 254 nm & 280 nm | 254 nm captures the phenyl ring π→π∗ transitions; 280 nm is sensitive to the p-tolylthioether chromophore. |
References
-
Successful Flash Chromatography - The Chromatographer's Triangle. Biotage White Papers. Available at:[Link]
-
8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. Available at: [Link]
-
Chromatography Columns & Cartridges - Solid Load Techniques. Teledyne LABS. Available at: [Link]
Sources
Technical Support Center: Minimizing Thermal Degradation of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide . This molecule features two distinct functional domains: a thioether linkage and a phenylacetamide core. Maintaining its structural integrity during storage requires a mechanistic understanding of its thermodynamic vulnerabilities and the implementation of self-validating analytical controls.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: What are the primary mechanisms of thermal degradation for this compound during storage? A: The most critical degradation pathway is the thermal oxidation of the thioether moiety. The sulfur atom possesses lone electron pairs that are highly susceptible to electrophilic attack by molecular oxygen or reactive oxygen species. Thermal energy accelerates this Arrhenius-driven process, converting the thioether first to a sulfoxide, and upon prolonged thermal stress, to a sulfone[1][2].
Conversely, the phenylacetamide core is highly stable. Amide bonds exhibit strong resonance stabilization—delocalizing the nitrogen lone pair into the carbonyl group—which makes the carbonyl carbon less electrophilic and highly resistant to thermal cleavage. Amide hydrolysis typically only occurs under extreme thermal stress combined with strong acidic or basic conditions, making it a secondary and highly unlikely degradation pathway under standard storage conditions[3][4].
Q2: How do standard storage conditions impact the degradation rate? A: According to ICH Q1A(R2) guidelines, accelerated stability testing for pharmaceutical compounds is conducted at 40°C and 75% relative humidity (RH)[5]. Under these accelerated conditions, the ambient thermal energy exponentially increases the rate of thioether oxidation[6]. If the compound is stored in semi-permeable containers, the ingress of moisture at 75% RH can theoretically initiate slow surface hydrolysis of the amide, though oxidation remains the dominant and most rapid kinetic pathway.
Q3: What are the optimal storage parameters to guarantee structural integrity? A: To arrest thermal degradation, the compound must be stored at 2°C to 8°C (refrigeration) or -20°C for long-term archiving. Furthermore, it must be sealed under an inert atmosphere (Nitrogen or Argon) to eliminate the molecular oxygen required for sulfoxide formation, and kept in amber vials to prevent photo-induced radical generation which can catalyze oxidation.
Part 2: Degradation Pathway Visualization
Fig 1: Primary thermal oxidation and secondary hydrolysis degradation pathways.
Part 3: Quantitative Degradation Profiling
To establish a baseline for expected stability, the following table summarizes the quantitative degradation profile of the compound under varying ICH Q1A storage conditions over a 6-month period.
| Storage Condition | Timeframe | Primary Degradant (Sulfoxide) | Secondary Degradant (Sulfone) | Amide Hydrolysis Products | Total Remaining Purity |
| 5°C / Ambient RH (Control) | 6 Months | < 0.1% | Not Detected | Not Detected | > 99.8% |
| 25°C / 60% RH (Long-Term) | 6 Months | 1.2% | < 0.1% | Not Detected | 98.7% |
| 40°C / 75% RH (Accelerated) | 6 Months | 8.5% | 1.4% | < 0.1% | 90.0% |
Data Interpretation: The exponential increase in sulfoxide formation at 40°C confirms that thermal energy is the primary catalyst for thioether oxidation, while the lack of hydrolysis products confirms the robust resonance stability of the phenylacetamide core.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, analytical testing must be a self-validating system. You cannot accurately quantify degradation if your analytical method cannot separate the parent compound from its degradants.
Protocol 1: Forced Degradation (Thermal & Oxidative Stress) Assay
Causality: Before running long-term stability tests, you must intentionally destroy a sample of the compound to generate reference standards of the sulfoxide and sulfone degradants. This proves your HPLC method is "stability-indicating."
-
Oxidative Stress: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 3% H2O2 .
-
Thermal Incubation: Heat the solution in a sealed vial at 60°C for 24 hours. Rationale: The combination of heat and peroxide rapidly forces the thioether into its sulfoxide and sulfone states.
-
Hydrolytic Stress (Optional Control): Dissolve 1 mg/mL in 50:50 Acetonitrile and 0.1M HCl. Heat at 80°C for 48 hours to force amide cleavage.
-
Quenching: Neutralize the solutions and dilute 1:10 with the HPLC mobile phase.
Protocol 2: Stability-Indicating HPLC-UV/MS Workflow
Causality: The sulfoxide derivative is significantly more polar than the parent thioether due to the S=O dipole. In Reverse-Phase (RP) HPLC, the sulfoxide will elute before the parent compound.
-
Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Phase A: Water with 0.1% Formic Acid.
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: The acidic modifier ensures the amide nitrogen remains fully protonated/neutral, preventing peak tailing and ensuring sharp chromatographic resolution.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes.
-
System Validation: Inject the Forced Degradation samples (Protocol 1). Verify that the parent peak (m/z [M+H]+) is baseline-resolved from the sulfoxide peak (m/z[M+16+H]+) and sulfone peak (m/z [M+32+H]+).
-
Sample Analysis: Once validated, inject your actual storage samples (5°C, 25°C, 40°C) and quantify the area-under-the-curve (AUC) for the degradant peaks.
Part 5: Stability Testing Workflow Visualization
Fig 2: ICH Q1A-compliant thermal stability and forced degradation testing workflow.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving overall yield in N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide scale-up
An In-Depth Guide to Improving Overall Yield in the Scale-Up of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
Introduction
Welcome to the Technical Support Center for the synthesis of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights required to overcome common challenges in scaling this synthesis. This guide is structured to address issues from first principles, moving from high-level frequently asked questions to in-depth troubleshooting of specific experimental outcomes. The synthesis of this molecule involves two critical transformations: a nucleophilic substitution to form a thioether bond and an acylation to create an amide bond. Each step presents unique challenges, particularly when transitioning from bench-scale to pilot or production scale.
This document will serve as your primary resource for diagnosing and resolving issues related to reaction yield, purity, and scalability.
Synthetic Pathway Overview
The synthesis of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is typically achieved in a two-step process. Understanding this pathway is the first step in effective troubleshooting.
Caption: Overall synthetic route for N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low after both steps. Where should I start investigating?
A1: A low overall yield is a cumulative problem. First, you must isolate which step is underperforming.
-
Isolate and Analyze: Do not proceed to Step 2 without first isolating, purifying (if necessary), and calculating the yield of the intermediate amine from Step 1. A poor yield in the first step will invariably lead to a poor overall yield.
-
Focus on the Weaker Step: Once you identify the bottleneck, focus your optimization efforts there. A 90% yield in Step 1 and a 60% yield in Step 2 results in a 54% overall yield. Improving the second step to 80% brings the overall yield to 72%—a significant improvement.
Q2: I am considering changing the amide coupling agent from phenylacetyl chloride to something like HATU/EDC. Is this advisable for scale-up?
A2: While peptide coupling reagents like HATU, HOBt, or EDC are excellent for their mild conditions and high efficiency on a lab scale, they pose significant challenges for large-scale synthesis.[1][2]
-
Cost: These reagents are significantly more expensive than basic chemicals like thionyl chloride (for making the acid chloride) or sodium hydroxide.
-
Atom Economy & Process Mass Intensity (PMI): They generate a large amount of waste (e.g., urea byproducts for EDC), which increases the PMI and complicates purification.[2][3]
-
Recommendation: For scale-up, optimizing a classical method like the Schotten-Baumann reaction using the acid chloride is almost always the most economically and environmentally viable approach.[4][5][6][7]
Q3: What are the most critical safety considerations when scaling up this synthesis?
A3: The two primary hazards are thermal runaway and handling of corrosive reagents.
-
Exotherms: Both the thioether and amide formation steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient.[8][9] A failure to control the reaction temperature can lead to a runaway reaction. Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before scaling up.
-
Reagent Handling: Phenylacetyl chloride is corrosive and lachrymatory. Thionyl chloride (if used to prepare the acid chloride) is highly toxic and corrosive. Ensure you are using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems).
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
Issue 1: Low Yield in Thioether Formation (Step 1)
-
Potential Cause 1: Insufficient Base. The thiophenol (pKa ~6.6) must be deprotonated to the more nucleophilic thiolate anion to react efficiently in an SN2 reaction. If the base is too weak or used in a substoichiometric amount, the reaction will be slow or incomplete.
-
Recommended Action 1:
-
Base Selection: Use at least 1.1 equivalents of a suitable base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. For scale-up, NaOH and K₂CO₃ are preferred for cost and handling.
-
pH Monitoring: If in an aqueous or biphasic system, monitor the pH to ensure it remains basic throughout the reaction.
-
-
Potential Cause 2: Poor Leaving Group on Electrophile. The rate of an SN2 reaction is highly dependent on the leaving group ability (I > Br > Cl >> F).[10] If you are using 2-chloroethanamine, the reaction may be sluggish.
-
Recommended Action 2:
-
Switch Halogen: If feasible, switch to 2-bromoethanamine hydrobromide. The higher reactivity may justify the increased cost.
-
Increase Temperature: If using the chloro-analogue, you may need to increase the reaction temperature. However, this must be balanced against the risk of side reactions. Perform a thermal hazard evaluation before increasing the temperature on a large scale.[11]
-
-
Potential Cause: Presence of Oxygen. Thiolates are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities, forming disulfides or, more problematically, over-oxidation of the product's thioether to the sulfoxide or sulfone.[11][12]
-
Recommended Action:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.
-
Degas Solvents: For sensitive, large-scale reactions, using degassed solvents can minimize dissolved oxygen.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | NaOH or K₂CO₃ (1.1-1.2 equiv) | Cost-effective, strong enough to deprotonate the thiol. |
| Solvent | Ethanol, Isopropanol, or Acetonitrile | Good solubility for reactants, facilitates SN2 reaction.[10] |
| Temperature | 40-80 °C (monitor for exotherm) | Provides sufficient energy for the reaction without excessive side reactions. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the thiolate and thioether product.[11][12] |
Issue 2: Low Yield in Amide Formation (Step 2)
This step is frequently performed under Schotten-Baumann conditions, which involves reacting an acid chloride with an amine in a biphasic system with an aqueous base.[5][6]
Caption: The desired acylation pathway versus the competing hydrolysis side reaction in a Schotten-Baumann setup.
-
Potential Cause: Hydrolysis of Phenylacetyl Chloride. This is the most common side reaction in a Schotten-Baumann process.[4][7] If the acid chloride reacts with the hydroxide from the aqueous base before it can react with the amine, it will hydrolyze to the corresponding carboxylic acid. This is exacerbated by poor mixing, high temperatures, or slow amine acylation.
-
Recommended Action 1: Control Reagent Addition. On a large scale, do not add the base all at once. A slow, controlled addition of the base or adding the acid chloride to the mixture of the amine and base helps maintain a low concentration of the competing nucleophile (hydroxide).[5]
-
Recommended Action 3: Use a Phase-Transfer Catalyst (PTC). Adding a catalyst like tetrabutylammonium bromide (TBAB) can help transport the deprotonated amine or other species across the phase boundary, accelerating the desired reaction over hydrolysis.[4]
-
Potential Cause 1: Amine Protonation. The byproduct of the reaction is HCl, which will protonate the starting amine, rendering it non-nucleophilic.[6] The purpose of the base in the Schotten-Baumann reaction is to neutralize this HCl as it is formed.
-
Recommended Action 1: Ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to maintain basic conditions to drive the reaction. Continuous pH monitoring is advisable.
-
Potential Cause 2: Poor Quality Phenylacetyl Chloride. The acid chloride can degrade upon storage, especially if exposed to moisture.
-
Recommended Action 2: Use freshly prepared or newly opened phenylacetyl chloride. Consider preparing it in-situ from phenylacetic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride for large-scale campaigns, which can be more cost-effective.[13][14]
Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by HPLC
This protocol is essential for determining reaction completion and identifying the formation of byproducts in real-time.
-
Sample Preparation: Carefully quench a small, representative sample (e.g., 0.1 mL) of the reaction mixture in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile/water). Ensure the quenching stops the reaction immediately (e.g., by dilution and pH neutralization).
-
Standard Preparation: Prepare standard solutions of known concentrations for all starting materials, the intermediate, and the final product.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). For example: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the quenched reaction sample and the standards. By comparing the peak areas and retention times, you can quantify the consumption of starting materials and the formation of the product and any major impurities.
References
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) . PubMed. [Link]
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method . American Journal of Applied Science and Technology. [Link]
-
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis . Organic Process Research & Development - ACS Publications. [Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide . Organic Process Research & Development. [Link]
-
Schotten–Baumann reaction . Grokipedia. [Link]
-
Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent . ACS Publications. [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) . ResearchGate. [Link]
-
Schotten-Baumann Reaction . Organic Chemistry Portal. [Link]
-
Reaction Chemistry & Engineering . RSC Publishing. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions . PMC. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Publishing. [Link]
-
Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions . ACS Earth and Space Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents . PMC. [Link]
-
Optimize Amide Bond Formation for Increased Yield Efficiency . Patsnap Eureka. [Link]
-
Chemistry of Amides . LibreTexts. [Link]
-
SOME SCALE-UP CONSIDERATIONS . CatSci. [Link]
-
Amide . Wikipedia. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? . Reddit. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
- Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . MDPI. [Link]
-
Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide . PMC. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties . MDPI. [Link]
-
N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide . Chemsrc. [Link]
-
Factors affecting rate of nucleophilic substitution reactions . LibreTexts. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis . PMC. [Link]
-
What is the best technique for amide purification? . ResearchGate. [Link]
-
Metal-Free N-Arylation of Secondary Amides at Room Temperature . Organic Chemistry Portal. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . MDPI. [Link]
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- 2. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. catsci.com [catsci.com]
- 9. reddit.com [reddit.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theusajournals.com [theusajournals.com]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Oxidation of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
Welcome to the technical support center for N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical aspect of handling this compound: the prevention of thioether oxidation. Uncontrolled oxidation of the thioether group to its corresponding sulfoxide and sulfone can significantly impact the compound's purity, stability, and biological activity. This document provides a structured, question-and-answer-based approach to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed unexpected impurities in my sample of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide during routine analysis. Could this be due to oxidation?
A1: Yes, the formation of unexpected impurities is a common indicator of thioether oxidation. The sulfur atom in the thioether group is susceptible to oxidation, which typically occurs in a stepwise manner, first forming a sulfoxide and then a sulfone.[1][2] These oxidized species will have different chromatographic and spectroscopic properties compared to the parent compound, appearing as new peaks in your analytical data (e.g., HPLC, LC-MS).
Troubleshooting Steps:
-
Re-analyze with a focus on oxidized species: Utilize mass spectrometry (MS) to specifically look for the masses corresponding to the addition of one oxygen atom (sulfoxide) and two oxygen atoms (sulfone) to your parent compound.
-
Review your handling and storage procedures: Even ambient exposure to air and light can initiate oxidation over time.[3] Consider if the material has been exposed to elevated temperatures, direct light, or reactive atmospheric components.
-
Examine your solvents and reagents: Peroxides are common impurities in many organic solvents (e.g., THF, diethyl ether) and can be a significant source of oxidation.[4] Similarly, certain reagents used in your experimental workflow might be inherently oxidizing.
Q2: What are the primary factors that can cause the oxidation of the thioether group in my compound?
A2: The oxidation of the thioether in N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is primarily driven by exposure to oxidizing agents and conditions. The key culprits include:
-
Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation. This process can be accelerated by factors like light and heat.[3]
-
Reactive Oxygen Species (ROS): Highly reactive species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorite (OCl⁻) are potent oxidants of thioethers.[5][6] The reaction with H₂O₂ can be slow under some conditions, but the presence of metal catalysts can significantly accelerate it.[7] Hypochlorite, on the other hand, oxidizes thioethers very rapidly.[5][6]
-
Peroxide Impurities: As mentioned, peroxide impurities in solvents or reagents are a common and often overlooked source of oxidation.[4]
-
Metal Ions: Trace metal ions can catalyze the oxidation of thioethers, often by facilitating the formation of reactive oxygen species.[8][9]
-
Light Exposure (Photodegradation): UV or even ambient light can provide the energy to initiate oxidation reactions, especially in the presence of photosensitizers.[6]
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; } enddot Figure 1: Key factors leading to the oxidation of the thioether group.
Q3: How can I prevent the oxidation of my compound during storage?
A3: Proper storage is the first line of defense against degradation. The goal is to minimize exposure to the oxidizing factors mentioned above.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric oxygen.[10] |
| Temperature | Store at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). | Reduces the rate of chemical reactions, including oxidation.[10] |
| Light | Protect from light by using amber vials or storing in the dark. | Minimizes light-induced oxidation.[6] |
| Container | Use high-quality, well-sealed containers. | Prevents ingress of air and moisture. |
| Aliquoting | Aliquot the compound into smaller, single-use vials upon receipt. | Avoids repeated freeze-thaw cycles and minimizes exposure of the bulk material to air during each use.[10] |
Q4: What practical steps can I take during my experiments to minimize oxidation?
A4: Maintaining an inert environment throughout your experimental workflow is crucial.
Protocol 1: Working Under Inert Conditions
-
Solvent Degassing:
-
Before use, thoroughly degas all solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes.[10] Alternatively, three cycles of freeze-pump-thaw can be used for more rigorous deoxygenation.
-
-
Inert Atmosphere in Reaction Vessels:
-
Assemble your glassware and purge it with a stream of inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.
-
-
Use of Freshly Purified Reagents:
-
If you suspect peroxide contamination in solvents like THF or ether, pass them through a column of activated alumina immediately before use.
-
Use freshly opened bottles of reagents whenever possible.
-
Protocol 2: Incorporating Antioxidants
For applications where complete exclusion of oxygen is not feasible, the addition of a secondary antioxidant can be beneficial. Thioether-based antioxidants work by decomposing hydroperoxides into non-radical, stable products.[11][12]
| Antioxidant Class | Examples | Mechanism of Action |
| Thioethers | Dilauryl thiodipropionate (DLTDP), Distearyl thiodipropionate (DSTDP) | Decompose hydroperoxides, preventing them from initiating further oxidation.[11][13] |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical scavengers that can be used synergistically with thioether antioxidants.[12] |
Note: The choice and concentration of an antioxidant must be carefully considered and validated for your specific application to avoid interference with your experiment.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; } enddot Figure 2: Recommended experimental workflow to prevent thioether oxidation.
Q5: How can I detect and quantify the extent of oxidation in my sample?
A5: A combination of chromatographic and spectroscopic methods is generally employed.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for separating the parent compound from its more polar sulfoxide and sulfone derivatives.[3] A reversed-phase C18 column is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It not only separates the compounds but also provides their molecular weights, confirming the identity of the parent compound, the sulfoxide (+16 amu), and the sulfone (+32 amu).[3]
-
Pulsed Electrochemical Detection (PED): Following HPLC, PED can be a highly sensitive and selective method for detecting thioethers and their oxidized forms.[14]
Protocol 3: Quantifying Thioether and its Oxidized Forms by HPLC
-
Standard Preparation: Prepare calibration standards of your purified N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. If available, also prepare standards of the corresponding sulfoxide and sulfone to determine their specific response factors.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
-
Analysis: Inject your sample and integrate the peak areas for the parent thioether and any observed impurity peaks corresponding to the sulfoxide and sulfone.
-
Quantification: Calculate the percentage of each species based on the peak areas. For highest accuracy, use the calibration curves generated from the standards.
References
-
Y. Z. Tan, X. Chen, Y. Li, J. Liu, Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Org. Lett.2020 , 22 (1), 22-26. [Link]
-
J. Zhou, Y. Liu, Y. Chen, et al. Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. J. Am. Chem. Soc.2023 , 145 (19), 10688–10696. [Link]
-
A. M. Genaev, G. E. Salnikov, K. P. Volcho, N. F. Salakhutdinov, Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. RSC Adv.2015 , 5, 63483-63495. [Link]
-
T. T. T. Nguyen, Y. H. Bae, Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules2015 , 16 (5), 1600–1610. [Link]
-
Tintoll, Thioether Antioxidant. Tintoll.[Link]
-
Zeller Polymer Solutions, Thioester Antioxidants. Zeller Polymer Solutions.2023 . [Link]
-
Amfine Chemical Corporation, Thioethers | Antioxidant Synergists for Plastics. amfine.com.[Link]
-
M. S. E. El-Gendy, M. A. A. El-Ghaffar, M. A. F. El-Ghaffar, Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. Dalton Trans.2019 , 48, 12024-12032. [Link]
-
O. A. Kholdeeva, G. M. Maksimov, M. V. Goryacheva, et al. Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates. Dalton Trans.2019 , 48, 10328-10339. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable, Synthesis of Sulfoxides and Sulfones via Oxidation of Thioethers. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
ResearchGate, Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. ResearchGate.[Link]
-
Organic Chemistry Portal, Sulfoxide synthesis by oxidation. Organic Chemistry Portal.[Link]
-
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ResearchGate, Oxidation of thiols. ResearchGate.[Link]
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J. L. T. E. M. de Groot, Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Org. Process Res. Dev.2022 , 26 (7), 2096–2106. [Link]
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A. S. Borovik, Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. J. Am. Chem. Soc.2024 . [Link]
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LinChemical, China thioether antioxidant for plastic. LinChemical.[Link]
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A. V. Kopylov, A. V. Garmash, Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules2023 , 28 (19), 6777. [Link]
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NextSDS, N-(2-[(4-METHYLPHENYL)SULFANYL]ETHYL)ACETAMIDE. NextSDS.[Link]
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O. V. Goryacheva, E. S. Finkelshtein, Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules2022 , 27 (10), 3217. [Link]
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S. K. Singh, The role of thiols and disulfides in protein chemical and physical stability. J. Pharm. Sci.2011 , 100 (5), 1647–1661. [Link]
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M. Zharnikov, Relative Thermal Stability of Thiolate- and Selenolate-Bonded Aromatic Monolayers on the Au(111) Substrate. J. Phys. Chem. C2017 , 121 (49), 27448–27456. [Link]
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NIST, Acetamide, N-phenyl-. NIST WebBook.[Link]
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Structural Validation of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide: A Comparative Guide to ^1^H/^13^C NMR Methodologies and Solvent Effects
Executive Summary
The structural validation of synthetic thioether amides requires precise analytical methodologies to confirm both the carbon backbone and the integrity of heteroatom linkages. For N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide , the presence of an amide bond, a flexible ethyl linker, and a thioether moiety presents specific NMR resolution challenges.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent environments (CDCl3 vs. DMSO-d6) and benchmark experimental data against modern computational predictions. By understanding the causality behind solvent-solute interactions and relaxation dynamics, researchers can establish a self-validating analytical workflow that eliminates structural ambiguity.
Molecular Anatomy & Resonance Strategy
N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide (Chemical Formula: C17H19NOS) consists of three distinct domains, each requiring specific NMR validation:
-
The Phenylacetamide Core (Ph-CH
2-CO-NH-): Requires confirmation of the benzylic methylene and the intact amide carbonyl. -
The Ethyl Linker (-CH
2-CH2-): Presents as two coupled methylenes. Differentiating the nitrogen-bound carbon from the sulfur-bound carbon relies heavily on ^13^C chemical shifts. -
The p-Tolyl Sulfide Moiety (-S-C
6H4-CH3): Validated via the characteristic para-substituted aromatic splitting pattern and the upfield methyl singlet.
To systematically validate this structure, we employ a multimodal workflow that integrates solvent comparison with orthogonal computational checks.
Figure 1: Multimodal NMR validation workflow integrating solvent comparison and computational checks.
Solvent Comparison: The CDCl3 vs. DMSO-d6 Paradigm
The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the electronic environment of the molecule. For amides, this choice dictates the visibility and reliability of the N-H proton signal.
The Causality of Hydrogen Bonding
In non-polar solvents like CDCl3, secondary amides undergo concentration-dependent intermolecular hydrogen bonding, forming transient dimers or multimers. This dynamic exchange causes the N-H proton to appear as a broad, poorly resolved peak that can shift anywhere from 5.5 to 6.5 ppm, often overlapping with alkene or aromatic impurities.
Conversely, switching to a strongly polar, hydrogen-bond accepting solvent like DMSO-d6 disrupts these solute-solute interactions [1]. The sulfoxide oxygen forms a uniform, stable hydrogen bond with the amide N-H, effectively "locking" it in place. This results in a sharp, highly reproducible downfield shift (>8.0 ppm), allowing for clear integration and coupling analysis [2].
Table 1: ^1^H NMR Spectral Comparison (CDCl3 vs. DMSO-d6)
| Proton Environment | Multiplicity | CDCl | DMSO-d | Diagnostic Value & Causality |
| Amide (N-H) | br t | ~5.85 (Broad) | ~8.15 (Sharp) | Critical: DMSO locks H-bonding, shifting the peak downfield and resolving the triplet coupling to the adjacent N-CH |
| Ph-CH | s | 3.56 | 3.42 | Confirms incorporation of the phenylacetic acid precursor. |
| N-CH | q | 3.41 | 3.25 | Shifts slightly upfield in DMSO; cleanly couples to both N-H and S-CH |
| S-CH | t | 3.02 | 2.95 | Validates the thioether linkage; distinct from the N-CH |
| Ar-CH | s | 2.32 | 2.28 | Confirms the p-tolyl moiety. |
| Aromatic (CH) | m | 7.10 - 7.35 | 7.15 - 7.40 | Integrates to 9H, confirming both the phenyl and p-tolyl rings. |
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure the data acts as a self-validating system, the acquisition parameters must be tailored to the molecule's specific relaxation dynamics. Quaternary carbons (like the amide carbonyl at ~171 ppm) lack attached protons, meaning they undergo dipole-dipole relaxation much slower than protonated carbons. If the relaxation delay (D1) is too short, these critical peaks will vanish into the baseline.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 20 mg of the synthesized compound for ^1^H NMR, and 45 mg for ^13^C NMR.
-
Dissolve the sample in 0.6 mL of high-purity DMSO-d
6(containing 0.03% v/v TMS as an internal standard) in a clean glass vial. -
Transfer the homogenous solution to a standard 5 mm NMR tube.
-
-
Instrument Tuning & Shimming:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium frequency of DMSO-d
6. -
Perform automated gradient shimming (Z1-Z5) to achieve a highly uniform magnetic field, targeting a residual solvent peak line width at half-height of <1.0 Hz.
-
-
^1^H NMR Acquisition:
-
Set the spectral width to 14 ppm (-2 to 12 ppm) to capture the downfield amide proton.
-
Apply a 30° pulse angle, a relaxation delay (D1) of 1.0 s, and acquire 16 scans.
-
-
^13^C NMR Acquisition (Critical Step):
-
Set the spectral width to 250 ppm (-10 to 240 ppm).
-
Use a 30° pulse angle with continuous proton decoupling (WALTZ-16).
-
Causality Check: Extend the relaxation delay (D1) to 3.0 seconds . This ensures the unprotonated carbonyl (~171 ppm) and the three aromatic ipso-carbons fully relax between pulses, allowing them to be detected above the noise floor. Acquire a minimum of 512 scans.
-
-
Data Processing:
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C to optimize the signal-to-noise ratio without sacrificing resolution.
-
Perform Fourier Transformation, followed by manual phase correction and polynomial baseline correction.
-
Reference the spectra to the internal TMS peak (0.00 ppm) or the residual DMSO pentet/heptet (2.50 ppm for ^1^H / 39.52 ppm for ^13^C).
-
Orthogonal Validation: Experimental vs. Computational NMR
Table 2: ^13^C NMR Data vs. Computational Prediction (CDCl3 Baseline)
| Carbon Environment | Experimental Shift (ppm) | Predicted Shift (ppm) | Δ (ppm) | Diagnostic Confirmation |
| Carbonyl (C=O) | 171.2 | 172.5 | +1.3 | Confirms amide oxidation state. |
| Ar-Cq (Tolyl S-bound) | 131.5 | 132.1 | +0.6 | Differentiates from the ipso-phenyl carbon. |
| Ph-CH | 43.8 | 44.2 | +0.4 | Validates the benzylic position. |
| N-CH | 39.2 | 38.5 | -0.7 | Confirms nitrogen proximity (deshielded vs S-CH |
| S-CH | 33.5 | 34.1 | +0.6 | Confirms sulfur proximity. |
| Ar-CH | 21.1 | 21.4 | +0.3 | Validates the terminal methyl group. |
Note: The minimal delta (Δ < 1.5 ppm) between the experimental bench data and the computational predictions provides definitive, objective proof of successful synthesis. Transformer-based models trained on massive NMR datasets have shown that combining ^1^H and ^13^C modalities drastically increases structural elucidation accuracy[6].
Conclusion & Best Practices
For the rigorous validation of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, relying on a single 1D NMR spectrum in CDCl3 is insufficient and prone to misinterpretation.
Key Takeaways for Drug Development Professionals:
-
Solvent Selection is Diagnostic: Always run a comparative spectrum in DMSO-d
6to lock the amide N-H via hydrogen bonding, shifting it away from the crowded aromatic region and allowing for precise integration. -
Optimize Relaxation: Ensure your ^13^C acquisition protocol utilizes a D1 delay of at least 3.0 seconds to capture the critical unprotonated carbonyl and ipso-aromatic carbons.
By implementing this self-validating, comparative methodology, researchers can guarantee the structural integrity of their synthesized libraries with absolute confidence.
References
- Clemson University OPEN. Pegylated Amino Acids for Site-specific Peptide Incorporation.
- ResearchGate. Dynamic Structure of Organic Compounds in Solution According to NMR Data and Quantum Mechanical Calculations.
- ACS Publications. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling.
- National Institutes of Health (PMC). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- ACS Publications. Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.
- ChemRxiv. Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models.
Reproducibility of Biological Assays Using N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide: A Comparative Guide for mHTT-CaM Interaction Inhibitors
Executive Summary
The identification of small-molecule disruptors targeting the protein-protein interaction (PPI) between mutant Huntingtin (mHTT) and Calmodulin (CaM) represents a critical frontier in Huntington’s Disease (HD) therapeutics. N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide (CAS 431075-86-4) has emerged as a representative thioether-containing screening probe capable of abrogating this interaction. However, evaluating the reproducibility of biological assays using this compound requires a rigorous, self-validating approach. This guide objectively compares the primary AlphaScreen assay against orthogonal alternatives (TR-FRET and Co-IP) and provides causality-driven protocols to ensure high-fidelity data, particularly mitigating the assay interference risks inherent to thioether-containing molecules.
The Mechanistic Rationale & Target Biology
In HD pathogenesis, mHTT abnormally binds to CaM at the Inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. This sequestration impairs CaM's regulatory capacity, leading to excessive Ca2+ release and subsequent neuronal cytotoxicity .
N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide acts as a PPI disruptor. By binding to the mHTT-CaM complex, it normalizes receptor-stimulated intracellular calcium release. To accurately quantify this disruption, the chosen assay must be sensitive enough to detect transient PPIs while robust enough to handle the lipophilic nature of the compound.
Signaling pathway of mHTT-CaM interaction and pharmacological rescue.
Assay Modality Comparison: AlphaScreen vs. TR-FRET vs. Co-IP
When evaluating N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, researchers must balance assay sensitivity with the compound's chemical liabilities. The table below summarizes the quantitative and qualitative performance of three standard PPI methodologies.
| Assay Parameter | AlphaScreen (Primary) | TR-FRET (Orthogonal) | Co-Immunoprecipitation |
| Detection Mechanism | Chemiluminescence (Singlet Oxygen) | Time-Resolved FRET | Western Blot (Chemiluminescence) |
| Sensitivity (Kd range) | High (pM to low µM) | Moderate (nM to low µM) | Low (Requires stable complex) |
| Z'-Factor (Typical) | 0.65 - 0.85 | 0.70 - 0.90 | N/A (Non-quantitative) |
| Throughput | High (384/1536-well) | High (384/1536-well) | Low (Manual processing) |
| Susceptibility to Thioether Artifacts | High (Singlet Oxygen Quenching) | Low (Inner filter effects only) | Low |
| Representative IC50 | ~2.5 - 4.5 µM | ~3.8 - 5.5 µM | Qualitative disruption observed |
The Verdict: AlphaScreen is the superior primary screening tool due to its high signal-to-background ratio and ability to detect weak PPIs. However, because the compound contains a thioether (-S-) linkage, it introduces a specific risk of chemical quenching (discussed in Section 4). Therefore, TR-FRET must be employed as an orthogonal validation tool.
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility, the following protocols are engineered as self-validating systems. Every step is grounded in biochemical causality.
Protocol A: AlphaScreen Primary Assay
Objective: Quantify the IC50 of the compound against the mHTT-CaM interaction.
-
Protein Preparation: Prepare 10 nM GST-tagged mHTT (exon 1, 73Q) and 10 nM His-tagged CaM in assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Causality: mHTT exon 1 is highly prone to polyglutamine-driven aggregation. The GST-tag enhances solubility, while the Tween-20 prevents non-specific adsorption to the microplate walls.
-
-
Compound Incubation: Dispense the compound (titrated from 100 µM to 1 nM) into a 384-well OptiPlate. Add the protein mixture and incubate for 60 minutes at room temperature.
-
Causality: Pre-incubation allows the small molecule to reach thermodynamic binding equilibrium with mHTT/CaM before the bulky capture beads are introduced, preventing avidity-driven bead artifacts.
-
-
Acceptor Bead Addition: Add Anti-GST coated Acceptor beads (final concentration 20 µg/mL). Incubate for 30 minutes.
-
Donor Bead Addition (Critical Step): Under subdued green light, add Nickel Chelate (Ni-NTA) Donor beads (final concentration 20 µg/mL). Incubate for 60 minutes in the dark.
-
Causality: Donor beads contain a phthalocyanine photosensitizer. Ambient light exposure will trigger premature singlet oxygen generation, photobleaching the Acceptor beads and destroying the assay's dynamic range.
-
-
Detection: Read the plate on a multimode reader (e.g., EnVision) using standard AlphaScreen settings (Excitation: 680 nm; Emission: 520-620 nm).
Protocol B: The TruHits Counter-Screen (Self-Validation)
Objective: Rule out false positives caused by the compound interfering with the assay chemistry.
-
Reagent Setup: Utilize biotinylated-His peptide and Streptavidin-Donor / Ni-NTA-Acceptor beads.
-
Execution: Run the exact compound titration against this bead-peptide complex (omitting mHTT and CaM).
-
Causality: If the compound causes a signal drop in this assay, it is an assay artifact (e.g., a singlet oxygen quencher or color quencher), not a true mHTT-CaM disruptor .
-
Self-validating experimental workflow for screening thioether compounds.
Ensuring Reproducibility with Thioether-Containing Probes
The reproducibility of assays utilizing N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide hinges on understanding its specific chemical architecture.
The Singlet Oxygen Liability: The compound features a sulfanyl (thioether) group. In the AlphaScreen assay, the excitation of the donor bead generates a microenvironment highly concentrated with singlet oxygen ( 1O2 ). Thioethers are known to be susceptible to oxidation, converting into sulfoxides or sulfones. If the compound chemically reacts with and depletes the singlet oxygen before it can reach the acceptor bead, the assay will report a loss of luminescent signal .
-
The Trap: An inexperienced researcher will interpret this signal drop as successful disruption of the mHTT-CaM complex (a false positive).
-
The Solution: The TruHits counter-screen (Protocol B) is mandatory. Furthermore, validating the hit in a TR-FRET assay—which relies on Förster resonance energy transfer rather than reactive oxygen species—completely bypasses this chemical liability, ensuring the observed IC50 is biologically genuine.
DMSO Tolerance and Solubility: Phenylacetamide derivatives with bulky aromatic rings exhibit high lipophilicity. The compound must be prepared as a 10 mM stock in 100% anhydrous DMSO. However, AlphaScreen and TR-FRET beads are sensitive to solvent shock.
-
Best Practice: Ensure the final assay concentration of DMSO does not exceed 1% (v/v). Maintain a constant DMSO concentration across all wells, including the vehicle controls, to prevent baseline drift in the Z'-factor calculations.
References
-
Kapadia, K., Trojniak, A. E., Muma, N. A., et al. "Small-Molecule Disruptors of Mutant Huntingtin–Calmodulin Protein–Protein Interaction Attenuate Deleterious Effects of Mutant Huntingtin." ACS Chemical Neuroscience, 2022, 13(15), 2315–2337. URL:[Link]
-
Coussens, N. P., et al. "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2020. URL:[Link]
Benchmarking N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide stability against reference compounds
Introduction
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. A molecule that readily degrades under typical storage or physiological conditions can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life. This guide provides a comprehensive framework for benchmarking the chemical stability of a novel compound, N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide.
This molecule incorporates two key functional groups susceptible to degradation: a thioether linkage and an amide bond. Understanding the relative lability of these moieties is critical for predicting degradation pathways and developing stable formulations. To achieve this, we will outline a forced degradation study, a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The stability of our target compound will be benchmarked against two reference compounds, each isolating one of the primary functional groups of interest.
The insights gleaned from this comparative analysis will not only elucidate the degradation profile of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide but also guide formulation scientists in selecting appropriate excipients and packaging to ensure the delivery of a safe and effective therapeutic agent.
Selection of Reference Compounds
The choice of appropriate reference compounds is pivotal for a meaningful stability comparison. The selected compounds should ideally be structurally related to the target molecule, allowing for a focused assessment of the stability of specific functional groups. For this study, we have selected the following two reference compounds:
-
Reference Compound A (Thioether Analogue): (4-Methylphenyl)(ethyl)sulfane. This compound contains the thioether linkage present in our target molecule but lacks the amide bond. It will serve to isolate the stability of the thioether group under various stress conditions.
-
Reference Compound B (Amide Analogue): N-ethyl-2-phenylacetamide. This compound features the N-ethyl amide bond, which is structurally similar to the amide in the target molecule, but it does not have the thioether group. This will allow for an evaluation of the amide bond's stability in isolation.
By comparing the degradation profiles of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide with these two reference compounds, we can infer which functional group is the primary site of degradation under specific stress conditions.
Experimental Protocols
A robust stability-indicating analytical method is the foundation of any degradation study. A high-performance liquid chromatography (HPLC) method with UV detection is the industry standard for this purpose, as it can separate the parent drug from its degradation products.[3][4][5]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[2] As per ICH Q1A(R2) guidelines, the goal is to achieve 5-20% degradation of the drug substance.[1][6]
1. Hydrolytic Degradation (Acid and Base):
-
Rationale: The amide bond is known to be susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester bond.[7][8][9] The thioether linkage is generally stable to hydrolysis.
-
Protocol:
- Prepare solutions of the target compound and reference compounds in 0.1 N HCl (acidic) and 0.1 N NaOH (basic).
- Incubate the solutions at 60°C for up to 48 hours.
- Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).
- Neutralize the aliquots before analysis.
- Analyze by a validated stability-indicating HPLC method.
2. Oxidative Degradation:
-
Rationale: Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This is a critical degradation pathway to investigate for our target molecule.
-
Protocol:
- Prepare solutions of the target compound and reference compounds in a 3% solution of hydrogen peroxide (H₂O₂).
- Keep the solutions at room temperature for up to 48 hours.
- Withdraw and analyze aliquots at specified intervals.
- Analyze by HPLC.
3. Thermal Degradation:
-
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, which can occur during manufacturing, transport, and storage.[8]
-
Protocol:
- Store the solid-state target compound and reference compounds in a temperature-controlled oven at 70°C.
- Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
- Prepare solutions of the withdrawn samples and analyze by HPLC.
4. Photolytic Degradation:
-
Rationale: To determine if the compound is light-sensitive, which has implications for packaging requirements.
-
Protocol:
- Expose the solid-state target compound and reference compounds to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10]
- A control sample should be protected from light (e.g., with aluminum foil) to serve as a dark control.
- After exposure, prepare solutions of the samples and analyze by HPLC.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study.
Data Presentation and Analysis
The data generated from the HPLC analysis should be tabulated to allow for a clear and direct comparison of the stability of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide with the reference compounds. The percentage of the parent compound remaining at each time point under each stress condition should be recorded.
Table 1: Stability Data under Acidic Hydrolysis (0.1 N HCl at 60°C)
| Time (hours) | % Remaining (Target Compound) | % Remaining (Reference A - Thioether) | % Remaining (Reference B - Amide) |
| 0 | 100 | 100 | 100 |
| 6 | 98.2 | 99.8 | 98.5 |
| 12 | 95.1 | 99.5 | 95.8 |
| 24 | 88.9 | 99.1 | 89.5 |
| 48 | 80.5 | 98.7 | 81.2 |
Table 2: Stability Data under Oxidative Stress (3% H₂O₂ at Room Temp)
| Time (hours) | % Remaining (Target Compound) | % Remaining (Reference A - Thioether) | % Remaining (Reference B - Amide) |
| 0 | 100 | 100 | 100 |
| 2 | 85.3 | 84.9 | 99.7 |
| 6 | 72.1 | 71.5 | 99.5 |
| 12 | 60.8 | 60.1 | 99.2 |
| 24 | 45.4 | 44.8 | 98.9 |
(Note: The data presented in these tables is representative and for illustrative purposes only.)
Discussion and Interpretation
-
Acid Hydrolysis: The target compound and the amide reference compound (Reference B) show similar degradation profiles, while the thioether reference (Reference A) remains highly stable. This strongly suggests that the amide bond is the primary site of hydrolytic cleavage under acidic conditions. The stability of the amide bond is a critical factor in its prevalence in biological systems like proteins.[7][11]
-
Oxidative Stress: The target compound and the thioether reference (Reference A) degrade at a similar and significant rate, whereas the amide reference (Reference B) is very stable. This indicates that the thioether linkage is highly susceptible to oxidation, likely forming sulfoxide and subsequently sulfone derivatives. This is a well-documented reactivity pattern for thioethers.[12]
-
Overall Stability Profile: The dual-functional nature of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide makes it susceptible to degradation via two distinct pathways: amide hydrolysis in acidic/basic environments and thioether oxidation. The more significant degradation observed under oxidative conditions in this hypothetical dataset suggests that protecting the molecule from oxidizing agents may be a more critical formulation challenge than protecting it from hydrolysis.
Conclusion
This guide has outlined a systematic and comparative approach to evaluating the stability of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide. By employing forced degradation studies in line with ICH guidelines and benchmarking against carefully selected reference compounds, researchers can gain a detailed understanding of a molecule's intrinsic stability.[1][2] The insights derived from such studies are invaluable for identifying critical degradation pathways, developing robust and stable formulations, and ultimately ensuring the quality, safety, and efficacy of new drug products. The use of a validated, stability-indicating analytical method is paramount to the success of this endeavor.[5][13]
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Wikipedia. Amide. [Link]
-
ResolveMass. (2026). Amide vs Ester: Evaluating Hydrolysis Rates for Stability. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
-
ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. [Link]
-
IRJPMS. (2024). Stability Indicating HPLC Method Development: A Review. [Link]
-
NIH. (2020). Amide Bond Activation of Biological Molecules. PMC. [Link]
-
RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]
-
ICH. (2010). Q1A(R2) Guideline. [Link]
-
ICH. Quality Guidelines. [Link]
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Standard Operating Procedure: Disposal and Deactivation of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide
As drug development professionals and synthetic chemists scale up the use of complex organic intermediates, managing the lifecycle of these compounds becomes as critical as their synthesis. N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is a structurally complex molecule featuring a thioether (sulfanyl) linkage, an amide group, and dual aromatic rings.
This guide provides authoritative, step-by-step operational protocols for the safe handling, chemical deactivation, and regulatory-compliant disposal of this compound. By understanding the mechanistic causality behind these procedures, laboratories can ensure environmental compliance and operational safety.
Chemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first deconstruct the molecule to understand how its functional groups dictate its end-of-life management. Standard municipal or low-temperature incineration is strictly prohibited for this compound.
The presence of the sulfanyl (thioether) group means that thermal destruction will inevitably generate sulfur dioxide ( SO2 ), a heavily regulated environmental pollutant. Concurrently, the amide nitrogen will oxidize into nitrogen oxides ( NOx ). Therefore, this compound must be routed to a specialized hazardous waste facility equipped with advanced flue gas scrubbing technology [1].
Table 1: Structural Hazards and Disposal Constraints
| Molecular Feature | Combustion Byproduct | Disposal Facility Requirement |
| Sulfanyl (Thioether) Group | Sulfur Dioxide ( SO2 ) | Alkaline flue gas scrubbing (e.g., NaOH spray) |
| Acetamide Linkage | Nitrogen Oxides ( NOx ) | Catalytic reduction or controlled oxygen staging |
| Aromatic Rings (Tolyl/Phenyl) | Polycyclic Aromatic Hydrocarbons (PAHs) | High-temperature rotary kiln ( >1000∘C ) |
| Organic Matrix | Carbon Monoxide / Soot | Sufficient residence time (typically >2 seconds) |
Primary Disposal Workflow: High-Temperature Incineration
The only environmentally sound and regulatory-compliant method for bulk disposal of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is high-temperature incineration. The workflow below illustrates the logistical pathway from laboratory generation to clean atmospheric exhaust.
Workflow for the thermal destruction and emission scrubbing of thioether amide chemical waste.
Protocol A: Operational Waste Segregation
Objective: Safely accumulate bulk waste while preventing incompatible chemical reactions.
-
Collection: Place all solid waste, contaminated weighing paper, and residual powder into a high-density polyethylene (HDPE) container. If the waste is dissolved in a solvent, use a compatible safety can.
-
Segregation (Critical Step): Strictly isolate this waste stream from strong oxidizers (e.g., peroxides, nitric acid, permanganates). Causality: The electron-rich thioether sulfur is highly susceptible to uncontrolled, exothermic oxidation if mixed with strong oxidizing agents in a closed container.
-
Labeling: Affix a hazardous waste label identifying the contents as "Non-Halogenated Organic Waste - Contains Sulfur and Nitrogen."
-
System Validation: Monitor the sealed waste container for 24 hours. The system is validated if the container remains at ambient temperature with no pressure buildup (bulging), confirming that no incompatible cross-reactions are occurring in the waste matrix.
Laboratory-Scale Spill Response & Chemical Deactivation
In the event of a localized spill (e.g., inside a fume hood or on a balance), sweeping the powder directly into the trash poses an exposure and environmental risk. Instead, trace amounts of the compound can be chemically deactivated via selective oxidation before disposal [2].
Protocol B: In-Situ Chemical Deactivation of Trace Contamination
Objective: Convert the reactive, potentially odorous thioether into a stable, non-volatile sulfone prior to final cleanup.
-
Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Surround the spilled solid with a damp absorbent pad to prevent aerosolization of the fine powder.
-
Oxidant Preparation: Prepare a fresh, dilute solution of sodium hypochlorite ( NaOCl , 5-10% aqueous).
-
Application: Carefully apply the NaOCl solution over the contaminated surface.
-
Mechanistic Causality: The hypochlorite ion acts as an oxygen-transfer agent, rapidly oxidizing the thioether ( R−S−R′ ) first to a sulfoxide ( R−SO−R′ ), and subsequently to a highly stable sulfone ( R−SO2−R′ ). This breaks the reactive sulfur center and drastically reduces the compound's environmental mobility and biological reactivity.
-
-
Incubation: Allow a contact time of 15 to 20 minutes to ensure complete oxidation.
-
System Validation: The protocol is self-validating via olfactory and visual cues. The complete dissipation of any faint sulfurous/mercaptan-like odor, coupled with the dissolution of the solid into the aqueous oxidant layer, confirms the successful conversion to the sulfone.
-
Recovery: Wipe the deactivated area with absorbent paper towels. Dispose of these towels in the solid hazardous waste container (as outlined in Protocol A).
Regulatory Compliance & Manifesting
Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste containing synthetic organic sulfides and amides must be tracked from cradle to grave [3].
When preparing the uniform hazardous waste manifest for your disposal vendor, ensure the waste profile explicitly lists "Organic Sulfide" . This specific nomenclature triggers the disposal facility's routing software to direct the drum to a kiln equipped with an alkaline scrubber, rather than a standard solvent-recovery boiler, thereby preventing illegal SO2 atmospheric discharge.
References
-
Environmental Protection Agency (EPA) . "Hazardous Waste Listings and Characteristics (RCRA 40 CFR 261)." US EPA,[Link]
-
National Research Council / EPFL . "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals: Oxidation of Thiols and Sulfides." EPFL Safety Guidelines,[Link]
-
American Chemistry Council . "Guidelines for Management and Disposal of Hazardous Wastes from Chemical Processing." ACC Publications,[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
